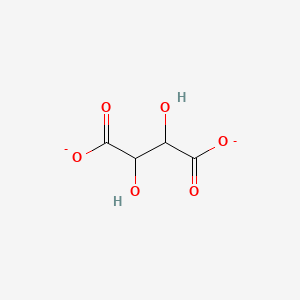
Tartarate
Übersicht
Beschreibung
2,3-dihydroxybutanedioate is a tartaric acid anion that is the conjugate base of 3-carboxy-2,3-dihydroxypropanoate. It has a role as a human xenobiotic metabolite and a plant metabolite. It is a tartrate and a C4-dicarboxylate. It is a conjugate base of a 3-carboxy-2,3-dihydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Immunomodulating Properties
Tellurium compounds, such as ammonium trichloro(dioxoethylene-O,O')tellurate (AS101) and Octa-O-bis-(R,R)-tartarate ditellurane (SAS), have been explored for their potential anti-cancer properties. These compounds act as immunomodulators and exhibit a range of activities in both malignant and normal cells. Their mechanism of action involves Te(IV) redox-modulating activities which lead to the inactivation of cysteine proteases, inhibition of tumor survival proteins like survivin, and obstruction of tumor IL-10 production. These properties, combined with their excellent safety profile, suggest promising therapeutic potential for these tellurium compounds in cancer treatment (Sredni, 2012).
Decomposition and Purification by Microorganisms
Research has focused on the decomposition of tartaric acid by microorganisms, which could be beneficial for improving the quality of grape wine and treating liquid wastes containing tartaric acid. This area of study has concentrated on the metabolic pathways of microorganisms that decompose tartaric acid and the purification of key enzymes involved in this process. Understanding these mechanisms could provide insights into the efficient decomposition of tartaric acid by microorganisms (Liankui, 2013).
Enantioseparation in Liquid Chromatography
Tartaric acid derivatives have been utilized as chiral sources for enantioseparation in liquid chromatography. A systematic review suggests that these derivatives can serve as chiral selectors to resolve enantiomeric compounds. The research highlights that conformational changes in one of the optically active centers of the chiral selector can significantly affect its enantioselectivity for certain compounds. This indicates the potential for developing new chiral stationary phases using tartaric acid derivatives (Lindner & Hirschböck, 1984).
Eigenschaften
Produktname |
Tartarate |
|---|---|
Molekularformel |
C4H4O6-2 |
Molekulargewicht |
148.07 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2 |
InChI-Schlüssel |
FEWJPZIEWOKRBE-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
Synonyme |
(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

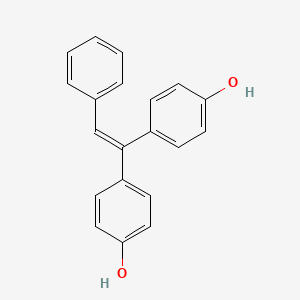
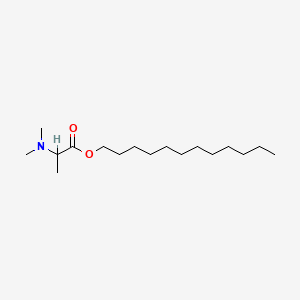
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)
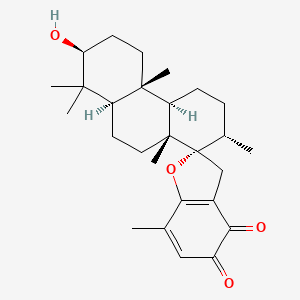
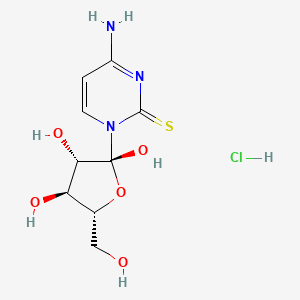
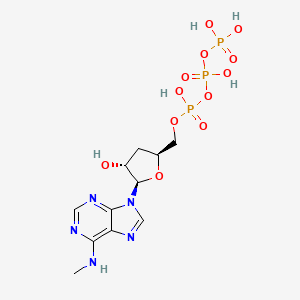
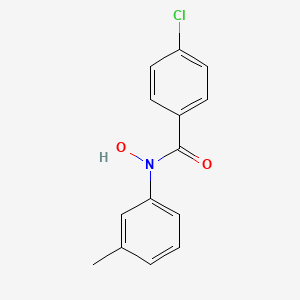
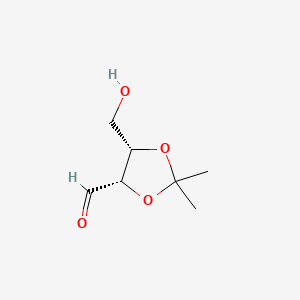
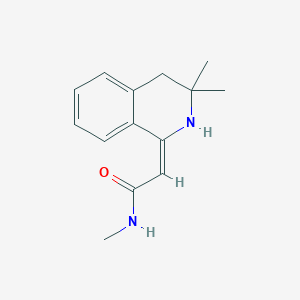
![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)
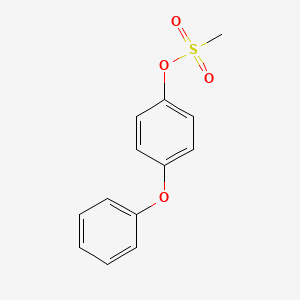
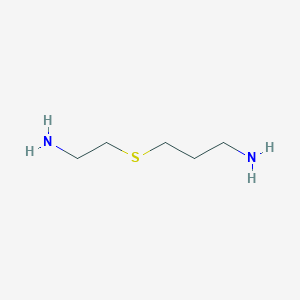
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)
![ethyl 4-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate](/img/structure/B1228865.png)